molecular formula C7H10BClFNO2 B581992 (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride CAS No. 850568-02-4

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride

Cat. No.: B581992
CAS No.: 850568-02-4
M. Wt: 205.42
InChI Key: IWBXNXDYMQDTHO-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride is an organoboron compound that has gained significant attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, an aminomethyl group, and a fluorine atom attached to a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Mechanism of Action

Target of Action

Boronic acids, in general, are known for their wide application in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of boronic esters, including (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride, is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

Boronic acids are generally known for their stability, ready preparation, and environmentally benign nature , which could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a valuable transformation in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of boronic acids also plays a crucial role in their action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.

    Formation of Aminomethyl Group: The 4-fluorobenzaldehyde undergoes a reductive amination reaction with formaldehyde and ammonia to form 2-(aminomethyl)-4-fluorobenzylamine.

    Boronic Acid Formation: The 2-(aminomethyl)-4-fluorobenzylamine is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst to form (2-(aminomethyl)-4-fluorophenyl)boronic acid.

    Hydrochloride Salt Formation: Finally, the boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Utilizing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The aminomethyl group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: 2-(aminomethyl)-4-fluorophenylamine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Aminomethyl)phenyl)boronic acid hydrochloride
  • (4-Fluorophenyl)boronic acid hydrochloride
  • (2-(Aminomethyl)-4-chlorophenyl)boronic acid hydrochloride

Uniqueness

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[2-(aminomethyl)-4-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO2.ClH/c9-6-1-2-7(8(11)12)5(3-6)4-10;/h1-3,11-12H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBXNXDYMQDTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661214
Record name [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-02-4
Record name Boronic acid, B-[2-(aminomethyl)-4-fluorophenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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